molecular formula C9H14N6O2 B11067948 3-ethyl-4-[(3-ethyl-5-oxo-1H-1,2,4-triazol-4-yl)methyl]-1H-1,2,4-triazol-5-one

3-ethyl-4-[(3-ethyl-5-oxo-1H-1,2,4-triazol-4-yl)methyl]-1H-1,2,4-triazol-5-one

Cat. No.: B11067948
M. Wt: 238.25 g/mol
InChI Key: QHUAPXNQFIWSMH-UHFFFAOYSA-N
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Description

5-ETHYL-4-[(3-ETHYL-5-OXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE is a complex organic compound belonging to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-4-[(3-ETHYL-5-OXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-4-[(3-ETHYL-5-OXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-ETHYL-4-[(3-ETHYL-5-OXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ETHYL-4-[(3-ETHYL-5-OXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular pathways involved can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ETHYL-4-[(3-ETHYL-5-OXO-1,5-DIHYDRO-4H-1,2,4-TRIAZOL-4-YL)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual triazole rings make it particularly interesting for research in various fields .

Properties

Molecular Formula

C9H14N6O2

Molecular Weight

238.25 g/mol

IUPAC Name

3-ethyl-4-[(3-ethyl-5-oxo-1H-1,2,4-triazol-4-yl)methyl]-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C9H14N6O2/c1-3-6-10-12-8(16)14(6)5-15-7(4-2)11-13-9(15)17/h3-5H2,1-2H3,(H,12,16)(H,13,17)

InChI Key

QHUAPXNQFIWSMH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNC(=O)N1CN2C(=NNC2=O)CC

Origin of Product

United States

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